molecular formula C8H12O3 B13892722 Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid

Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B13892722
M. Wt: 156.18 g/mol
InChI Key: XVWIHKFHKZHQTM-POYBYMJQSA-N
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Description

cis-2,3,4,5,6,6a-Hexahydrocyclopenta[b]furan-3a-carboxylic acid is an organic compound with the molecular formula C8H12O3 This compound is characterized by its unique cyclopentane-fused furan ring structure, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group transformations. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

cis-2,3,4,5,6,6a-Hexahydrocyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-2,3,4,5,6,6a-Hexahydrocyclopenta[b]furan-3a-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry.

    Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
  • 2,3,4,5,6,6a-Hexahydrocyclopenta[b]furan-3a-amine hydrochloride

Uniqueness

cis-2,3,4,5,6,6a-Hexahydrocyclopenta[b]furan-3a-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3aR,6aS)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)/t6-,8+/m0/s1

InChI Key

XVWIHKFHKZHQTM-POYBYMJQSA-N

Isomeric SMILES

C1C[C@H]2[C@@](C1)(CCO2)C(=O)O

Canonical SMILES

C1CC2C(C1)(CCO2)C(=O)O

Origin of Product

United States

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